molecular formula C59H77N17O11 B011063 LHRH (2-10), Trp(6)- CAS No. 108787-46-8

LHRH (2-10), Trp(6)-

Cat. No. B011063
M. Wt: 1200.3 g/mol
InChI Key: UWKWVNLFGWKCIA-ZXEZBUDCSA-N
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Description

Synthesis Analysis

The synthesis of LHRH analogs, including modifications like "LHRH (2-10), Trp(6)-", often involves sophisticated chemical and enzymatic methods to ensure specificity and functionality. For instance, an efficient chemical-enzymatic synthesis of the LHRH N-terminal pentapeptide has been developed, featuring the formation of peptide bonds through both chemical coupling and enzymatic actions, highlighting the complex synthesis strategies for such peptides (Słomczyńska, Leplawy, & Leplawy, 1991).

Molecular Structure Analysis

The molecular structure of LHRH analogs, including those with Trp substitutions, is critical for their function. These structures are designed to mimic or alter the natural hormone's action. The conformational studies and modifications aim to enhance the peptide's stability, receptor affinity, and biological activity. However, specific details on the molecular structure analysis of "LHRH (2-10), Trp(6)-" were not directly found in the provided papers.

Chemical Reactions and Properties

The chemical properties of LHRH analogs are influenced by their specific amino acid sequences and modifications. These properties include their reactivity, stability, and interaction with metal ions, such as the formation of complexes with Zn(II) ions, which can impact their biological activity and pharmacokinetics. The interaction of LHRH with Zn(II) ions, through coordination to imidazole nitrogen and peptide oxygen, is an example of the complex chemical behavior of these peptides (Bal et al., 1989).

Physical Properties Analysis

The physical properties of LHRH analogs, such as solubility, stability under physiological conditions, and their conformation in solution, are crucial for their biological efficacy. These properties are meticulously designed and analyzed during the development of analogs to ensure optimal interaction with the LHRH receptor and desired pharmacological profiles. The specific physical properties of "LHRH (2-10), Trp(6)-" would depend on its overall structure and modifications but were not detailed in the available research.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of LHRH analogs, are tailored to improve their therapeutic potential. Modifications like "LHRH (2-10), Trp(6)-" aim to enhance the peptide's resistance to enzymatic degradation, increase its half-life, and modulate its interaction with the LHRH receptor for improved clinical outcomes. The synthesis and modification approaches, such as those demonstrated by Pettit and Smith (1979) for the Trp8-substituted LHRH, illustrate the chemical engineering behind these analogs to achieve desired properties and efficacy (Pettit & Smith, 1979).

Scientific Research Applications

Treatment of Precocious Puberty

LHRH analogs, such as D-Trp6-Pro9-NEt-LHRH, have been shown to be effective in the short-term treatment of idiopathic precocious puberty. These compounds significantly decrease basal and LHRH-stimulated gonadotropin levels as well as serum estradiol. The treatment results in a decrease in the vaginal maturation-index score, reflecting a reduced estrogen effect. However, these changes revert to pretreatment levels after ceasing the treatment, indicating the need for further studies to assess the benefits and risks of chronic treatment with LHRH analogs (Comite et al., 1981).

Effects on Somatic Growth and Skeletal Maturation

Prolonged therapy with LHRH analogs like D-Trp6-Pro9-NEt-LHRH in patients with central precocious puberty has been observed to maintain suppression of gonadotropin pulsations and gonadal steroids. This suppression results in a significant reduction in growth velocity and bone age advancement. These changes contribute to an increase in predicted height, suggesting that LHRH analogs can effectively manage accelerated statural growth and skeletal maturation associated with precocity (Mansfield et al., 1983).

Designing Antagonists for Therapeutic Activity

Research has focused on designing LHRH antagonists with increasing effectiveness for therapeutic applications. Early studies on TRH and LHRH led to the synthesis of the first reported synthetic LHRH agonist. This paved the way for the development of LHRH antagonists, highlighting the significance of structural information and enzymic inactivation experiments in the advancement of LHRH-related therapies (Folkers et al., 1987).

Inhibition of Testicular Steroidogenesis and Spermatogenesis

Studies have shown that LHRH analogs like [D-Trp6]-LHRH can reduce testicular luteinizing hormone/human chorionic gonadotropin receptors. This reduction is dose-related and suggests a direct action of [D-Trp6]-LHRH on the testis. It indicates that the reduction of testicular receptors by the peptide is not necessarily due to over-stimulation of luteinizing hormone release from the pituitary through a “down-regulation” mechanism (Arimura et al., 1979).

Modification of Hormonal Bioactivity

LHRH agonists like [D-Trp6,Pro9-NEth]LHRH have been observed to modify the bioactivity of luteinizing hormone in humans. They alter the biologic/immunologic ratios of luteinizing hormone and its serum immunoreactive profile, indicating a part of their mechanism of action involves modification of hormonal bioactivity (Evans et al., 1984).

Safety And Hazards

  • Regulatory Considerations : As a controlled substance, it is not for sale in certain territories .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWVNLFGWKCIA-ZXEZBUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H77N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148736
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LHRH (2-10), Trp(6)-

CAS RN

108787-46-8
Record name LHRH (2-10), Trp(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108787-46-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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